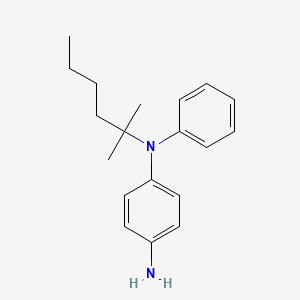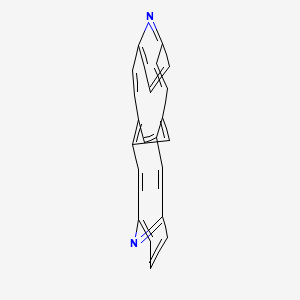![molecular formula C17H21N3O4S B14507062 4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid CAS No. 64444-87-7](/img/structure/B14507062.png)
4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a hexyl chain, which is further connected to a 1-methyl-5-nitro-1H-imidazole ring via a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Nitration: The imidazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Alkylation: The nitrated imidazole is alkylated with a suitable alkyl halide to introduce the methyl group at the 1-position.
Thioether Formation: The alkylated imidazole is reacted with a thiol to form the sulfanyl linkage.
Hexyl Chain Introduction: The thiol derivative is then reacted with a hexyl halide to introduce the hexyl chain.
Benzoic Acid Coupling: Finally, the hexyl chain is coupled with benzoic acid using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more sustainable reagents.
化学反応の分析
Types of Reactions
4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitrobenzoic acid, sulfonic acid derivatives, halogenated benzoic acids.
科学的研究の応用
4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole ring and nitro group make it a potential candidate for developing antimicrobial and anticancer agents.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by:
Enzyme Inhibition: The imidazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can interact with specific receptors on cell surfaces, modulating their activity.
DNA Interaction: The nitro group can form reactive intermediates that interact with DNA, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
Metronidazole: An antimicrobial agent with a similar imidazole ring structure.
Tinidazole: Another antimicrobial agent with a nitroimidazole moiety.
Omeprazole: A proton pump inhibitor with an imidazole ring.
Uniqueness
4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid is unique due to its combination of a benzoic acid moiety, a hexyl chain, and a nitroimidazole ring. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
64444-87-7 |
|---|---|
分子式 |
C17H21N3O4S |
分子量 |
363.4 g/mol |
IUPAC名 |
4-[6-(1-methyl-5-nitroimidazol-2-yl)sulfanylhexyl]benzoic acid |
InChI |
InChI=1S/C17H21N3O4S/c1-19-15(20(23)24)12-18-17(19)25-11-5-3-2-4-6-13-7-9-14(10-8-13)16(21)22/h7-10,12H,2-6,11H2,1H3,(H,21,22) |
InChIキー |
SRXJZCXMPSBTDD-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN=C1SCCCCCCC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


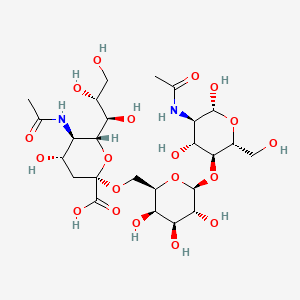

![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
![3-[(1-Phenylethenyl)oxy]cholestane](/img/structure/B14507007.png)
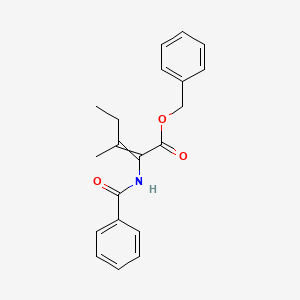


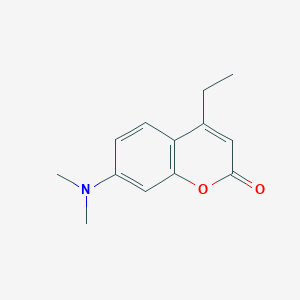
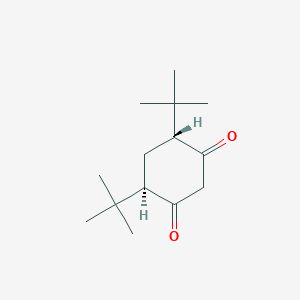
![5-Bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one](/img/structure/B14507033.png)
![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
